N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide
Description
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline core modified with a methylsulfonyl group at the 1-position and a 2-nitrobenzenesulfonamide substituent at the 7-position. This structure combines electron-withdrawing groups (methylsulfonyl and nitro) with a sulfonamide moiety, which is frequently associated with bioactivity in medicinal chemistry. The compound’s synthesis likely involves multi-component condensation reactions, as suggested by analogous methods for related tetrahydroquinoline derivatives .
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-4-5-12-8-9-13(11-15(12)18)17-27(24,25)16-7-3-2-6-14(16)19(20)21/h2-3,6-9,11,17H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPXFLULMVWLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through the Povarov reaction. This reaction involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
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Introduction of the Methylsulfonyl Group: : The tetrahydroquinoline intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group at the desired position on the tetrahydroquinoline ring.
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Attachment of the Nitrobenzenesulfonamide Moiety: : The final step involves the coupling of the sulfonylated tetrahydroquinoline with 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base like pyridine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
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Reduction: : The nitro group in the compound can be reduced to an amine under catalytic hydrogenation conditions or using reducing agents like tin(II) chloride.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitrobenzenesulfonamide moiety can act as a bioisostere for sulfonamide drugs, potentially inhibiting enzymes or receptors involved in disease pathways. The tetrahydroquinoline core may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Key Compounds
Biological Activity
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C19H22N2O5S |
| Molecular Weight | 390.45338 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1202971-19-4 |
Structural Information
The compound features a tetrahydroquinoline core with a methylsulfonyl group and a nitrobenzenesulfonamide moiety. The structural complexity of this compound suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate signaling pathways involved in:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance:
- Staphylococcus aureus : Inhibitory concentrations were observed at levels comparable to existing antibiotics.
- Escherichia coli : Demonstrated moderate activity, indicating potential for further development in treating infections.
Anticancer Properties
This compound has also been evaluated for anticancer activity. In vitro studies have shown:
- Cell Line Studies : The compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| HeLa | 12.7 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The results indicated a mechanism involving disruption of bacterial cell wall synthesis.
- Case Study on Cancer Treatment : In research published in Cancer Research, the compound was tested on xenograft models of breast cancer. Results showed significant tumor reduction compared to control groups when administered at therapeutic doses.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the tetrahydroquinoline scaffold via cyclization reactions, such as the Pictet-Spengler reaction, using appropriate aldehydes and amines .
Sulfonylation : Introduce the methylsulfonyl group at the 1-position of tetrahydroquinoline using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Nitrobenzenesulfonamide Coupling : React the sulfonated intermediate with 2-nitrobenzenesulfonyl chloride, optimizing pH (neutral to slightly basic) and temperature (0–25°C) to minimize side reactions .
Key Considerations : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography or recrystallization to ensure >95% purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm structural integrity using H and C NMR to verify substituent positions (e.g., methylsulfonyl at C1, nitro group at C2 of benzene) .
- IR Spectroscopy : Identify functional groups (e.g., S=O stretching at ~1350 cm, nitro group at ~1520 cm) .
- HPLC/MS : Assess purity (>95%) and molecular weight (use high-resolution MS for exact mass confirmation) .
- X-ray Crystallography (if applicable): Resolve stereochemistry and intermolecular interactions, as demonstrated in analogous tetrahydroquinoline derivatives .
Basic: What primary biological activities have been reported for structurally related sulfonamide-tetrahydroquinoline hybrids?
Answer:
Related compounds exhibit:
- Enzyme Inhibition : Potent activity against carbonic anhydrases and nitric oxide synthases (nNOS) due to sulfonamide-metal coordination .
- Anticancer Effects : Induction of apoptosis in SH-SY5Y neuroblastoma cells via ROS modulation (IC values: 5–20 μM) .
- Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (DHPS) with MIC values <10 μg/mL against Gram-positive strains .
Note : Validate activities via dose-response assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to ensure reproducibility .
- Structural Analogues : Compare activity trends among derivatives (e.g., replacing methylsulfonyl with thiophene-sulfonyl alters target selectivity) .
- Solubility Differences : Use DMSO stocks ≤0.1% v/v to avoid solvent interference in cellular assays .
Methodological Fix : Conduct meta-analyses of IC/EC values across studies and validate via orthogonal assays (e.g., SPR for binding affinity) .
Advanced: What computational approaches are effective for modeling target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with nNOS or carbonic anhydrase IX. Focus on sulfonamide-Zn coordination and π-π stacking with tetrahydroquinoline .
- MD Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess conformational changes .
- QSAR Modeling : Corrogate substituent effects (e.g., nitro group electron-withdrawing properties) on bioactivity using Hammett constants .
Advanced: How to optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility while maintaining LogP <3 .
- Metabolic Stability : Screen for CYP450-mediated degradation using liver microsomes. Modify labile sites (e.g., methylsulfonyl to trifluoromethylsulfonyl) .
- BBB Penetration : Assess via PAMPA-BBB models; tetrahydroquinoline’s rigidity may enhance CNS uptake compared to planar aromatics .
Advanced: What strategies mitigate toxicity in preclinical development?
Answer:
- Off-Target Screening : Use panels (e.g., Eurofins SafetyScreen44) to identify hERG or mitochondrial toxicity risks .
- Metabolite Profiling : Identify reactive intermediates (e.g., nitroso derivatives) via LC-MS/MS and modify the nitro group if needed .
- In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus can flag structural alerts (e.g., sulfonamide hypersensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
